molecular formula C9H13N5O B13021943 (6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea

(6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea

Cat. No.: B13021943
M. Wt: 207.23 g/mol
InChI Key: SEIGVCFDRGXPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea is a synthetic organic compound featuring a fused bicyclic structure that incorporates both quinazoline and urea functional groups. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. The compound's core, the 5,6,7,8-tetrahydroquinazoline scaffold, is a privileged structure in drug discovery, known for its wide range of biological activities . The urea moiety appended to the 2-position further enhances its potential as a key intermediate or building block for the synthesis of more complex, biologically active molecules. Researchers can utilize this compound to develop new derivatives aimed at various biological targets. The tetrahydroquinazoline core is a common feature in compounds studied for their antimicrobial , anticancer , and anti-inflammatory properties . Specifically, this urea-functionalized derivative serves as a valuable precursor in the synthesis of fused heterocyclic systems, such as pyrimidoquinolines, which are formal isoelectronic analogues of biologically crucial flavins and are investigated for their diverse pharmacological effects, including antitumor, antiviral, and antimalarial activities . The presence of both amino and urea groups provides multiple handles for chemical modification, allowing for the creation of extensive libraries for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant safety protocols in a controlled laboratory environment.

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

(6-amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea

InChI

InChI=1S/C9H13N5O/c10-6-1-2-7-5(3-6)4-12-9(13-7)14-8(11)15/h4,6H,1-3,10H2,(H3,11,12,13,14,15)

InChI Key

SEIGVCFDRGXPHL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2CC1N)NC(=O)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Acetamido-Substituted Quinazolines

A reliable method to obtain amino-substituted tetrahydroquinazolines involves catalytic hydrogenation of acetamido-substituted quinazoline precursors, followed by hydrolysis of the acetamide group to yield the free amino group at the 6-position. This method provides good yields when the acetamido substituent is on the pyridine ring and moderate yields when on the benzene ring of the quinazoline system. The process is adaptable to substrates bearing other substituents such as methoxy, ester, or phenyl groups, allowing for regioselective reduction and functional group tolerance.

Cyclization via α-Aminoamidines and Bis-Benzylidene Cyclohexanones

An alternative approach involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones in the presence of guanidine hydrochloride and sodium hydride in DMF. This reaction forms 5,6,7,8-tetrahydroquinazoline derivatives under mild conditions with excellent yields (19–28%). The key advantage is the presence of protecting groups at the C2-tert-butyl moiety, which can be cleaved later to reveal a free amino group for further functionalization.

Detailed Stepwise Synthesis Example

A representative synthetic sequence for a related tetrahydroquinazoline derivative includes:

Step Reaction Description Conditions Yield (%) Notes
1 Catalytic hydrogenation of acetamido-substituted quinazoline Hydrogenation catalyst, mild conditions Good to moderate Hydrolysis of acetamide to amino group
2 Formation of 5,6,7,8-tetrahydroquinazoline-2,4-dione intermediate Cyclization under acidic/basic conditions Moderate to high Precursor for urea functionalization
3 Chlorination to form 2,4-dichloro derivative Chlorinating agent (e.g., POCl3) High Activates 2-position for nucleophilic substitution
4 Nucleophilic substitution with urea or amines Reflux in suitable solvent (e.g., ethanol, DMF) Moderate to high Introduces urea or amino substituent at 2-position
5 Purification by chromatography Silica gel flash chromatography - Ensures product purity

This sequence is adapted from detailed synthetic routes reported in medicinal chemistry literature.

Research Findings and Optimization Notes

  • Catalytic hydrogenation is a key step for introducing the amino group at the 6-position with good regioselectivity and yield. The choice of catalyst and reaction conditions significantly affects the outcome.

  • Use of α-aminoamidines offers a mild and efficient route to tetrahydroquinazoline derivatives with functional group tolerance and the possibility of further modifications after deprotection.

  • Reactions with urea and isocyanates are versatile for installing the urea moiety. Reaction conditions such as solvent, temperature, and catalysts (e.g., triethylamine) influence the cyclization efficiency and product yield.

  • The presence of protecting groups during synthesis can facilitate selective functionalization and improve overall yields by preventing side reactions.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Catalytic hydrogenation of acetamido-quinazolines Acetamido-quinazoline, H2, catalyst Reduction, hydrolysis Good regioselectivity, moderate to good yields Requires careful catalyst selection
α-Aminoamidine reaction with bis-benzylidene cyclohexanones α-Aminoamidine, bis-benzylidene cyclohexanone, NaH, DMF Cyclization Mild conditions, good yields, protecting group strategy Moderate yields (19–28%)
Reaction with urea or isocyanates Tetrahydroquinazoline intermediate, urea/isocyanates Nucleophilic substitution, cyclization Direct urea incorporation, versatile Requires reflux and sometimes long reaction times
Chlorination followed by nucleophilic substitution 2,4-Dichloro-tetrahydroquinazoline, nucleophile Substitution Activates 2-position for functionalization Multi-step, requires chlorinating agents

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives .

Scientific Research Applications

Medicinal Chemistry

(6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea has been investigated for its potential as an anticancer agent . It acts as a kinase inhibitor targeting several key kinases involved in cancer progression:

  • Aurora Kinases : Essential for cell division; inhibition can lead to cancer cell death.
  • FLT3 Kinase : Often mutated in leukemia; targeting it may assist in treating blood cancers.
  • JAK2 Kinase : Inhibition can be beneficial in various hematological malignancies.

In vitro studies have demonstrated significant inhibition of cancer cell proliferation in cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Activity

Research indicates that (6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea exhibits antimicrobial properties against various pathogens. This potential opens avenues for developing new antibiotics or antimicrobial agents.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects by modulating neuroinflammatory pathways. This could be significant for conditions like neurodegenerative diseases where inflammation plays a crucial role.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of (6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea against multiple cancer cell lines. Results indicated that the compound significantly reduced cell viability in MCF-7 and A549 cells through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, (6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea was tested against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of (6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it exhibits high binding affinity toward enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1), which are essential for the survival of Mycobacterium tuberculosis . This interaction inhibits the activity of these enzymes,

Biological Activity

(6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea is a compound that belongs to the quinazoline class of derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Characteristics

PropertyValue
Molecular FormulaC9H13N5O
Molecular Weight207.23 g/mol
IUPAC Name(6-amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea
InChIInChI=1S/C9H13N5O/c10-6-1-2-7-5(3-6)4-12-9(13-7)14-8(11)15/h4,6H,1-3,10H2,(H3,11,12,13,14,15)
InChI KeySEIGVCFDRGXPHL-UHFFFAOYSA-N
Canonical SMILESC1CC2=NC(=NC=C2CC1N)NC(=O)N

The biological activity of (6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea is primarily attributed to its interaction with various molecular targets. Notably:

  • Enzyme Inhibition : The compound exhibits a high binding affinity towards essential enzymes such as:
    • Dihydrofolate reductase (DHFR)
    • Pantothenate kinase (Mt PanK)
    • FAD-containing oxidoreductase DprE1 (Mt DprE1), crucial for Mycobacterium tuberculosis survival .
  • Antitumor Activity : Research has indicated that quinazoline derivatives can act as potent inhibitors of various kinases involved in tumor progression. For instance:
    • A series of quinazoline derivatives were evaluated for their antitumor activity and demonstrated effectiveness against epidermal growth factor receptor (EGFR) pathways .

Antimicrobial Properties

Studies have shown that (6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

  • It has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones at various concentrations .

Antiviral Activity

Recent investigations into the antiviral potential of quinazoline derivatives suggest that they may inhibit viral replication mechanisms. The compound's structural characteristics allow it to interfere with viral enzyme functions .

Case Studies and Research Findings

  • Antitubercular Activity : A study highlighted the compound's potential as an antitubercular agent due to its high affinity for Mycobacterium tuberculosis enzymes. This makes it a candidate for further development in tuberculosis treatment.
  • Antitumor Evaluation : A series of synthesized quinazoline derivatives were evaluated for their ability to inhibit cancer cell lines such as K-562 and HL-60. Some derivatives exhibited promising results in terms of cytotoxicity and selectivity towards cancer cells .
  • In Vitro Studies : The compound has been subjected to in vitro studies demonstrating its efficacy in inhibiting TNF-alpha production in human promyelocytic cell lines. This suggests a potential role in anti-inflammatory therapies .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights structural distinctions between (6-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)urea and related quinazoline derivatives:

Compound Class Core Structure Key Substituents Functional Impact Reference
Target Compound 5,6,7,8-Tetrahydroquinazoline Urea (position 2), NH₂ (position 6) Enhanced hydrogen bonding capacity
Pyrimidine Intermediate (Compound 3) 5,6,7,8-Tetrahydroquinazoline NH₂ (position 2), Ph (position 4) Reduced polarity; limited H-bond donors
Quinazolin-4(3H)-ones Quinazolinone Hydrazide (position 2), halogen substituents Increased electrophilicity; modular derivatization
5,6,7,8-Tetrahydroquinazolines (Arylidene Derivatives) 5,6,7,8-Tetrahydroquinazoline Arylidene (position 8), aryl (position 4) Extended conjugation; steric bulk

Key Observations :

  • Urea vs.
  • Core Rigidity: Compared to planar quinazolinones (), the tetrahydroquinazoline scaffold introduces conformational flexibility, which may influence pharmacokinetics .

Yield Comparison :

  • The target compound’s precursor (compound 3) has a moderate yield (28.6%), while arylidene derivatives () achieve "good" yields under optimized deprotection conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.